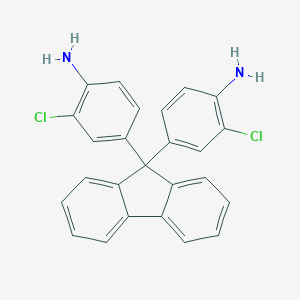

9,9-Bis(4-amino-3-chlorophenyl)fluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[9-(4-amino-3-chlorophenyl)fluoren-9-yl]-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18Cl2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZUMWWHWPJAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)Cl)C5=CC(=C(C=C5)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619152 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

107934-68-9 | |

| Record name | 4,4′-(9H-Fluoren-9-ylidene)bis[2-chlorobenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107934-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis(2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107934689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(9H-fluoren-9-ylidene)bis(2-chloroaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-(9H-FLUOREN-9-YLIDENE)BIS[2-CHLORO]BENZENAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 9,9-Bis(4-amino-3-chlorophenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9-Bis(4-amino-3-chlorophenyl)fluorene (BACP) is a specialized diamine monomer crucial for the synthesis of high-performance polymers such as polyimides and epoxy resins. Its unique fluorenyl "cardo" structure imparts exceptional thermal stability, chemical resistance, and desirable electronic properties to the resulting polymers. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of BACP, offering field-proven insights and detailed experimental protocols to support researchers and professionals in materials science and drug development.

Introduction: The Significance of this compound

This compound, also known as Chlorophenyl Amino Fluorene (CAF), is a highly specialized amine-hardener. The bulky, rigid fluorene group, coupled with the reactive amino functionalities and the modifying chloro-substituents, makes BACP a valuable building block for advanced materials. Polymers derived from BACP exhibit enhanced glass transition temperatures, improved solubility in organic solvents, and low dielectric constants, making them suitable for applications in high-frequency electronics and as insulators.[1]

The primary applications for BACP are as a hardener in electronic applications such as for printed circuits and capacitors.[1] Epoxy resins cured with BACP demonstrate significantly lower water absorption compared to those cured with conventional polyamine hardeners.[1] This property is critical for maintaining the integrity and performance of electronic components in diverse environmental conditions.

Synthesis of this compound: A Mechanistic Approach

The synthesis of BACP is typically achieved through a Friedel-Crafts type condensation reaction between 9-fluorenone and 2-chloroaniline. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds involving aromatic moieties.[2][3]

Underlying Principles and Rationale

The selection of a Friedel-Crafts pathway is dictated by its efficiency in forming the diarylfluorene core structure. The reaction proceeds via an acid-catalyzed mechanism where 9-fluorenone is protonated, generating a highly electrophilic carbocation. This intermediate is then attacked by the electron-rich aromatic ring of 2-chloroaniline. The chloro-substituent on the aniline ring is an important consideration; while it is a deactivating group, its ortho- and para-directing influence guides the substitution to the desired position.

To drive the reaction to completion and enhance the yield, a co-catalyst system is often employed. Thiol-containing compounds can act as effective co-catalysts in similar condensation reactions.[4]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of BACP.

Materials:

-

9-Fluorenone

-

2-Chloroaniline

-

Anhydrous Ferric Chloride (or other suitable Lewis acid)

-

Toluene

-

Sodium Hydroxide solution (10%)

-

Hydrochloric Acid (33%)

-

Ammonia solution (25%)

-

Activated Carbon

-

Deionized Water

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a water separator, combine 9-fluorenone, an excess of 2-chloroaniline, a Lewis acid catalyst like anhydrous ferric chloride, and toluene.

-

Reaction Execution: Heat the mixture with stirring to a temperature of 120-125°C. The toluene forms an azeotrope with the water generated during the reaction, which is then removed by the water separator, driving the equilibrium towards product formation. Maintain this temperature for approximately 2 hours.

-

Temperature Increase: Gradually increase the temperature to 135-140°C and continue the reaction for an additional 2 hours.

-

Neutralization and Work-up: After the reaction is complete, cool the mixture to 80°C. Carefully add a 10% sodium hydroxide solution dropwise until the pH of the mixture is approximately 9. This step neutralizes the acid catalyst. Stir at 80°C for 1 hour.

-

Phase Separation: Allow the mixture to settle and separate the aqueous layer. Collect the upper organic (toluene) layer.

-

Crystallization: Slowly cool the organic layer to 20-30°C with stirring to induce crystallization of the crude product. Stir for at least 1 hour to ensure complete crystallization.

-

Isolation of Crude Product: Filter the crystallized product and wash with a small amount of cold toluene. Dry the crude product.

Purification: Achieving High Purity BACP

For applications in high-performance polymers, the purity of the BACP monomer is paramount. A common and effective purification method involves recrystallization followed by an activated carbon treatment.

Purification Protocol:

-

Acid Dissolution and Decolorization: Suspend the crude BACP in deionized water. Add 33% hydrochloric acid to dissolve the amine, forming the hydrochloride salt. Add activated carbon to the solution and heat to 80-85°C for 4 hours to remove colored impurities.

-

Hot Filtration: While still hot, filter the solution to remove the activated carbon.

-

Precipitation: Transfer the hot filtrate to a clean vessel and, while maintaining a temperature of 60-65°C, add 25% ammonia solution dropwise to neutralize the solution to a pH of 9. This will precipitate the purified BACP.

-

Final Isolation: Stir the suspension at 60-65°C for 2 hours. Cool to 20-30°C, filter the purified product, wash with deionized water, and dry to a constant weight. A white to light yellow crystalline powder should be obtained.[5] High-purity BACP can also be achieved through sublimation.[6][7]

Comprehensive Characterization of BACP

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized BACP. The following techniques are routinely employed.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the BACP molecule. Key vibrational bands to look for include N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C-Cl stretching.

Chromatographic and Mass Spectrometric Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of BACP. A purity of >98% is typically required for polymerization reactions.[9]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of BACP (C₂₅H₁₈Cl₂N₂ = 417.33 g/mol ).[9]

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of BACP. This is particularly important as it is a monomer for high-temperature polymers.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of BACP, which is an indicator of its purity. The melting point is reported to be in the range of 198-203°C.

Data Summary

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₈Cl₂N₂ | [9][10] |

| Molecular Weight | 417.33 g/mol | [9] |

| Appearance | White to light yellow/red powder/crystal | [9] |

| Purity (HPLC) | >98.0% | |

| Melting Point | 198.0 to 203.0 °C | |

| CAS Number | 107934-68-9 | [9][10][11] |

Visualizing the Process

Synthesis Reaction Scheme

Caption: Synthesis of BACP via Friedel-Crafts condensation.

Experimental Workflow

Caption: Overall experimental workflow for BACP.

Conclusion

This technical guide has detailed a robust and reliable methodology for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers can confidently produce high-purity BACP suitable for the development of advanced polymers. The comprehensive characterization techniques described are essential for validating the quality of the synthesized monomer, ensuring the desired performance and reproducibility of the final materials.

References

- 1. 9,9-Bis-(4-amino-3-chlorophenyl)-fluorene | CAS 107934-68-9 | Connect CHemicals [connectchemicals.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 9,9-Bis(4-aminophenyl)fluorene (purified by sublimation) [cymitquimica.com]

- 7. 9,9-Bis(4-aminophenyl)fluorene | 15499-84-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 9,9-BIS(3-AMINO-4-HYDROXYPHENYL)FLUORENE(20638-07-7) 1H NMR spectrum [chemicalbook.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 107934-68-9 [sigmaaldrich.com]

- 11. 107934-68-9|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Physicochemical Properties of 9,9-Bis(4-amino-3-chlorophenyl)fluorene: A High-Performance Monomer

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAS No. 107934-68-9), a specialized aromatic diamine. While specific experimental datasets for this molecule are not extensively published, this document synthesizes available data, draws expert comparisons with structurally similar analogs, and outlines robust analytical methodologies. We explore the compound's chemical identity, predicted solubility, and thermal characteristics, grounding these properties in its unique molecular architecture. The guide elucidates the causal relationship between its fluorenyl core, chloro-substituents, and its primary applications as a high-performance monomer in polyimides and as a curative agent for epoxy resins, particularly for advanced electronics. Standardized protocols for its characterization are also provided to support researchers and formulation scientists.

Introduction: The Architectural Advantage of a Cardo-Monomer

This compound, referred to herein by its internal designation Chlorophenyl Amino Fluorene (CAF), is a strategic building block in polymer chemistry. Its significance stems from a unique molecular structure featuring a bulky, rigid fluorene "cardo" group. This spiro-carbon at the C9 position creates a non-coplanar, three-dimensional architecture that fundamentally disrupts polymer chain packing. This disruption is the primary driver for many of its desirable properties, including enhanced solubility and high glass transition temperatures in the resulting polymers.

The presence of chlorine atoms ortho to the amine functionalities further modulates the molecule's reactivity and imparts specific performance characteristics, such as reduced water absorption and favorable dielectric properties. This guide serves to detail these structure-property relationships, providing a foundational understanding for its application in demanding fields like microelectronics, aerospace, and specialty coatings.

Chemical and Physical Identity

The foundational properties of CAF are summarized below. These data are critical for calculating stoichiometric ratios in polymerization, ensuring material purity, and for safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 107934-68-9 | [1][2] |

| Molecular Formula | C₂₅H₁₈Cl₂N₂ | [2][3] |

| Molecular Weight | 417.33 g/mol | [2][3] |

| Synonyms | 2,2'-Dichloro-4,4'-(9-fluorenylidene)dianiline, CAF | [4] |

| Appearance | White to light yellow/red crystalline powder | [4][5] |

| Purity | Typically >98.0% (by HPLC) | [1][5] |

| Melting Point | 198.0 – 203.0 °C | [4][5] |

Synthesis Pathway and Rationale

Understanding the synthesis of CAF provides insight into potential impurities and the molecule's inherent structure. It is typically produced via an acid-catalyzed electrophilic substitution reaction between 9-fluorenone and 2-chloroaniline.

Causality Behind Experimental Choices:

-

Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of 9-fluorenone, activating it for nucleophilic attack by the weakly basic 2-chloroaniline.

-

Excess Aniline: Using an excess of 2-chloroaniline drives the reaction equilibrium towards the formation of the disubstituted product.

-

High Temperature: The condensation requires elevated temperatures (e.g., 150 °C) to overcome the activation energy of the reaction.[2]

-

Purification: The workup involves neutralization to deprotonate the amine salts, followed by recrystallization from a solvent like toluene to remove unreacted starting materials and isomeric impurities.[2]

Physicochemical Property Analysis

Solubility Profile (Predictive Analysis)

Specific solubility data for CAF is not widely published. However, by analyzing its structure and comparing it to known analogs, a reliable solubility profile can be predicted. The bulky, non-polar fluorene group dominates the molecule's character, suggesting good solubility in common organic solvents. The presence of two chlorine atoms enhances hydrophobicity compared to the unsubstituted analog, 9,9-Bis(4-aminophenyl)fluorene (FDA).

Comparative Insight: The fluorinated analog, 9,9-Bis(4-amino-3,5-difluorophenyl)fluorene, is reported to be soluble in NMP, DMAc, DMF, CHCl₃, and THF.[6] It is therefore highly probable that CAF shares a similar solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | NMP, DMAc, DMF, THF, Chloroform | High | Excellent solvation of the aromatic structure. Ideal for polymerization reactions. |

| Ketones | Acetone, MEK | Moderate to High | Good balance of polarity to dissolve the molecule. |

| Aromatic | Toluene, Xylene | Moderate | Favorable π-π interactions with the fluorene core. |

| Alcohols | Methanol, Ethanol | Low | The largely non-polar structure limits interaction with polar, protic solvents. |

| Aliphatic | Hexane, Cyclohexane | Very Low | Insufficient polarity to overcome crystal lattice energy. |

| Aqueous | Water | Insoluble | The molecule is highly hydrophobic. |

Thermal Properties (Predictive Analysis)

The thermal stability of CAF is a key attribute for its use in high-performance polymers.

-

Thermogravimetric Analysis (TGA): The decomposition temperature (Td) is expected to be very high. The fluorene moiety is exceptionally stable. Polyimides derived from the unsubstituted analog (FDA) exhibit a 5% weight loss temperature (Td5%) above 500 °C.[7][8] It is anticipated that CAF and its polymers will demonstrate similar or even slightly enhanced stability due to the C-Cl bonds. A Td5% in the range of 500-550 °C under a nitrogen atmosphere is a reasonable expert estimation.

-

Differential Scanning Calorimetry (DSC): The melting point has been reported as 198-203 °C.[4] This sharp transition indicates a highly crystalline material. When used to synthesize amorphous polymers like polyimides, a high glass transition temperature (Tg) is expected. The cardo structure severely restricts segmental chain rotation, pushing the Tg of derived polyimides well above 300 °C, and in some cases, over 400 °C depending on the comonomer.[6][9]

Spectroscopic Characterization (Anticipated Spectra)

While verified spectra are not publicly available, the key features can be predicted based on the molecule's functional groups.

-

FTIR Spectroscopy:

-

N-H Stretching: Dual peaks in the 3350-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹.

-

C=C Stretching: Multiple sharp peaks between 1450-1600 cm⁻¹ corresponding to the aromatic rings.

-

C-N Stretching: Found in the 1250-1350 cm⁻¹ region.

-

C-Cl Stretching: A strong band expected in the 700-800 cm⁻¹ region.

-

-

¹H NMR Spectroscopy: The spectrum will be complex. Key expected signals include:

-

-NH₂ Protons: A broad singlet, whose chemical shift is solvent-dependent, likely between 4-5 ppm.

-

Aromatic Protons: A series of doublets and triplets in the 6.5-8.0 ppm range. The protons on the fluorene rings will be distinct from those on the chloroaniline rings. The chlorine atom will cause a downfield shift for adjacent protons.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: A multitude of signals between 110-155 ppm. The carbons bonded to nitrogen and chlorine will be clearly identifiable.

-

C9 Spiro-Carbon: A unique, non-protonated carbon signal expected around 65-70 ppm, which is highly characteristic of this class of molecules.

-

Core Applications and Performance Rationale

The physicochemical properties of CAF directly translate to its high-value applications.

-

Monomer for High-Temperature Polyimides:

-

Why it's used: CAF is reacted with aromatic dianhydrides to form polyimides. The resulting polymers are sought after for applications in flexible electronics and aerospace due to their exceptional thermal stability.[9][10]

-

Property Link: The high Td and potential for a high Tg, derived from the fluorene core, ensure the material's integrity at elevated operating temperatures. The chloro-substituents can lower the dielectric constant and reduce moisture uptake compared to non-halogenated versions.

-

-

Epoxy Resin Hardener/Curative:

-

Why it's used: The two primary amine groups react readily with the epoxide groups of resins to form a cross-linked thermoset.

-

Property Link: CAF-cured epoxies exhibit lower water absorption and lower electrical dissipation compared to those cured with standard aliphatic amines. This is critical for encapsulating electronic components like capacitors and printed circuit boards, where moisture and electrical leakage are failure points. The rigidity of the fluorene backbone also enhances the mechanical strength of the cured matrix.

-

Appendix: Standardized Characterization Protocols

The following are self-validating, field-proven methodologies for characterizing CAF or analogous research compounds.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v). Rationale: This ratio provides good separation for non-polar aromatic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm. Rationale: This wavelength captures the strong absorbance of the aromatic rings.

-

Sample Prep: Accurately weigh ~10 mg of CAF and dissolve in 10 mL of acetonitrile. Filter through a 0.45 µm syringe filter.

-

Analysis: Inject 10 µL. Purity is calculated from the peak area percentage of the main component. A single, sharp peak is indicative of high purity.

Protocol 2: Thermal Stability by Thermogravimetric Analysis (TGA)

-

System: TA Instruments Q500 or equivalent.

-

Sample: 5-10 mg of CAF powder in a platinum or ceramic pan.

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, allowing for measurement of the intrinsic thermal stability.

-

Method: Ramp temperature from 30 °C to 800 °C at a rate of 10 °C/min. Rationale: A 10 °C/min ramp is a standard rate that balances resolution and experimental time.

-

Analysis: Determine the onset of decomposition and the temperature at 5% weight loss (Td5%).

Protocol 3: Phase Transitions by Differential Scanning Calorimetry (DSC)

-

System: TA Instruments Q2000 or equivalent.

-

Sample: 3-5 mg of CAF hermetically sealed in an aluminum pan.

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Method: a. Heat from 25 °C to 220 °C at 10 °C/min. (1st Heat) b. Cool to 25 °C at 10 °C/min. c. Heat from 25 °C to 220 °C at 10 °C/min. (2nd Heat) Rationale: The first heat cycle removes thermal history. The second heat cycle provides a clear view of the melting point (Tm). For polymers made from CAF, this method would be used to determine the glass transition temperature (Tg).

-

Analysis: Identify the endothermic peak corresponding to the melting point from the second heating scan.

References

- 1. This compound | 107934-68-9 | TCI AMERICA [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 107934-68-9 | TCI Deutschland GmbH [tcichemicals.com]

- 5. This compound | 107934-68-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 9,9-Bis(4-aminophenyl)fluorene (FDA) 15499-84-0 C25H20N2 | Heynova [heynovachem.com]

"molecular structure of 2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline"

An In-depth Technical Guide to the Molecular Structure of 2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and synthesis of 2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline. This molecule, a halogenated derivative of the well-known diamine 4,4'-(9-fluorenylidene)dianiline (BAPF), is of significant interest as a monomer for high-performance polymers and as a potential scaffold in medicinal chemistry. The introduction of chlorine atoms onto the aromatic rings profoundly influences its electronic properties, steric configuration, and reactivity. This document details its structural elucidation through predictive spectroscopic analysis and computational methods, outlines a robust synthesis protocol, and discusses its applications in materials science and its potential relevance for drug development.

Introduction: The Significance of a Halogenated Fluorenylidene Diamine

Fluorenylidene-containing aromatic diamines are a critical class of monomers used in the synthesis of advanced polymers such as polyimides and polyamides.[1] The bulky, rigid fluorene group at the core of these molecules imparts exceptional thermal stability, high glass transition temperatures (Tg), and improved solubility in organic solvents. The parent compound, 4,4'-(9-fluorenylidene)dianiline, is a benchmark in this category.[2]

The subject of this guide, 2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline, introduces ortho-chlorine atoms to the aniline rings. This substitution is not trivial; it serves several key purposes:

-

Electronic Modification : The electron-withdrawing nature of chlorine alters the electron density on the aromatic rings and the basicity of the amine groups, which can influence polymerization reactivity and the final polymer's dielectric properties.

-

Steric Hindrance : The presence of chlorine atoms ortho to the amino groups restricts the rotation of the C-N bond, affecting the overall polymer chain conformation and potentially hindering intermolecular charge transfer complex formation, which is desirable for creating colorless polyimides.[3]

-

Enhanced Properties : Halogenation can introduce flame-retardant properties and modify the refractive index of the resulting materials.

-

Medicinal Chemistry Relevance : In drug development, halogenated aromatic scaffolds are frequently employed to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.

This guide offers a detailed exploration of the molecule's structure, from its fundamental chemical identity to a predictive analysis of its spectroscopic signatures and a workflow for its synthesis.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. The key identifiers and properties for 2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline are summarized below.

| Property | Value | Source |

| IUPAC Name | 4,4'-(9H-fluoren-9-ylidene)bis(2-chloroaniline) | [4] |

| Synonyms | 9,9-Bis(4-amino-3-chlorophenyl)fluorene, BAPCF | [4] |

| CAS Number | 107934-68-9 | [4] |

| Molecular Formula | C₂₅H₁₈Cl₂N₂ | [4] |

| Molecular Weight | 417.33 g/mol | |

| Appearance | Expected to be a white to off-white crystalline solid | |

| Melting Point | 237-239 °C (for the non-chlorinated parent compound) | [5] |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMAc, NMP) | [1] |

Synthesis and Mechanistic Insights

The synthesis of fluorenylidene dianilines is typically achieved via an acid-catalyzed condensation reaction between 9-fluorenone and the corresponding aniline derivative. This established methodology can be directly adapted for the preparation of the target dichlorinated compound.

Proposed Synthetic Pathway

The most logical and field-proven approach is the reaction of one equivalent of 9-fluorenone with two equivalents of 2-chloroaniline in the presence of an acid catalyst.

Caption: Proposed synthesis workflow for 2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline.

Causality and Protocol Validation

Expertise-Driven Rationale: The synthesis of the non-chlorinated analogue, 4,4'-(9-fluorenylidene)dianiline, is well-documented and involves reacting 9-fluorenone with aniline hydrochloride and aniline.[6] The aniline hydrochloride serves as the acid catalyst, while excess aniline acts as both a reactant and a solvent. Using toluene allows for azeotropic removal of the water byproduct via a Dean-Stark apparatus, which is critical for driving the equilibrium towards the product.

Self-Validating Protocol: This protocol is inherently self-validating. The progress of the reaction can be monitored by quantifying the water collected in the Dean-Stark trap. The reaction is complete when water evolution ceases. Further validation is achieved through standard analytical techniques like Thin Layer Chromatography (TLC) to track the consumption of 9-fluorenone and the formation of the product, followed by purification and spectroscopic confirmation.

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of the parent compound.[6]

-

Apparatus Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark trap connected to a reflux condenser.

-

Charging Reactants: To the flask, add 9-fluorenone (1.0 eq), 2-chloroaniline hydrochloride (2.2 eq), 2-chloroaniline (2.0 eq), and toluene (approx. 1.4 mL per gram of 9-fluorenone).

-

Reaction: Heat the mixture to 125-130°C with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Maintain this temperature for approximately 3 hours or until water evolution slows significantly.

-

Drive to Completion: Slowly increase the temperature to 145-150°C and hold for an additional 3 hours to ensure the reaction goes to completion.

-

Workup - Neutralization: Cool the reaction mixture to ~95°C. Carefully add 10% aqueous sodium hydroxide solution dropwise with stirring until the pH of the mixture is approximately 9-10. This neutralizes the hydrochloride salt and protonated product. Maintain at 95°C for 1 hour.

-

Workup - Isolation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

-

Crystallization: Slowly cool the remaining organic layer to room temperature (20-30°C) with stirring to induce crystallization of the product. Stir for 1 hour to maximize crystal formation.

-

Purification: Collect the crude product by filtration. Wash the filter cake with a suitable solvent like xylene or ethanol to remove residual impurities. Dry the purified product under vacuum.

-

Characterization: Confirm the identity and purity of the final product using melting point, NMR, FT-IR, and Mass Spectrometry.

Molecular Structure and Spectroscopic Elucidation

Core Molecular Geometry

The molecule features a central sp³-hybridized carbon (C9 of the fluorene moiety) bonded to two planar fluorenyl groups and two dichlorophenylamine groups. This creates a spiro-like, non-planar, and highly rigid three-dimensional structure. The two aniline rings are not coplanar with the fluorene system due to the tetrahedral geometry at C9. The ortho-chlorine atoms will further impose steric constraints, influencing the dihedral angle between the aniline rings and the C9 carbon.

Caption: Simplified 2D representation of the core molecular structure.

Predictive Spectroscopic Signatures

In the absence of published spectra, we can predict the key characteristics based on known spectroscopic principles and data from analogous compounds like the non-chlorinated parent molecule.[7]

| Technique | Predicted Observations |

| ¹H NMR (in DMSO-d₆) | Fluorene Protons (8H): Complex multiplets expected in the aromatic region (~7.1-7.9 ppm). Aniline Protons (6H): Three distinct signals. The proton ortho to the NH₂ group will be a doublet, the proton meta will be a doublet of doublets, and the proton ortho to the C9 carbon will be a doublet. Shifts will be influenced by the chlorine. Amine Protons (4H): A broad singlet (~5.0-5.5 ppm), characteristic of -NH₂ groups. |

| ¹³C NMR (in DMSO-d₆) | Symmetry: Due to molecular symmetry, 13 distinct signals are expected (instead of 25). Fluorene Carbons: Signals for the quaternary C9 carbon (~65 ppm) and aromatic carbons (~120-150 ppm). Aniline Carbons: Six signals. The carbon bearing the chlorine (C-Cl) will be shifted downfield. The carbon bearing the amine (C-NH₂) will also be distinct. |

| FT-IR (KBr Pellet) | N-H Stretch: Doublet peak around 3350-3450 cm⁻¹ (asymmetric and symmetric stretching of primary amine). C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. C=C Aromatic Stretch: Sharp peaks in the 1500-1600 cm⁻¹ region. C-N Stretch: Around 1250-1350 cm⁻¹. C-Cl Stretch: Strong absorption in the 700-850 cm⁻¹ region. |

| Mass Spec. (EI-MS) | Molecular Ion (M⁺): A cluster of peaks will be observed due to the presence of two chlorine atoms. The most intense peaks will be at m/z 416 (for ³⁵Cl₂), 418 (for ³⁵Cl³⁷Cl), and 420 (for ³⁷Cl₂), with an approximate intensity ratio of 9:6:1. Fragmentation: Expect fragmentation patterns corresponding to the loss of chlorine or amine groups. |

Computational Structural Analysis

To gain deeper insight into the molecule's three-dimensional structure and electronic properties, computational methods such as Density Functional Theory (DFT) are invaluable.[8] A theoretical investigation provides data that complements and helps interpret experimental findings.

Caption: Conceptual workflow for a DFT-based structural analysis.

A DFT study would yield:

-

Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles, confirming the steric impact of the chlorine atoms.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and its potential as an optoelectronic material.

-

Electrostatic Potential (ESP) Map: Visualization of the electron density distribution, highlighting the electronegative regions around the chlorine and nitrogen atoms.

-

Vibrational Frequencies: A theoretical IR spectrum that can be used to assign the peaks observed in an experimental spectrum.

Applications and Future Directions

Core Application: Advanced Polymer Synthesis

The primary and most immediate application for 2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline is as a specialty monomer. Its incorporation into polyimide or polyamide backbones is expected to yield polymers with:

-

High Thermal Stability: A hallmark of fluorene-based polymers.

-

Improved Solubility: The non-coplanar structure disrupts chain packing, enhancing solubility.

-

Reduced Color: Steric hindrance from the chlorine atoms can reduce the formation of intermolecular charge-transfer complexes that cause coloration in traditional polyimides.

-

Flame Retardancy: The presence of chlorine contributes to flame-resistant properties.

Potential in Drug Development and Medicinal Chemistry

While not a drug itself, this molecule represents an attractive and rigid scaffold for building complex molecules. The two primary amine groups serve as versatile synthetic handles for creating libraries of compounds through reactions like acylation, sulfonylation, or reductive amination. The dichlorinated phenyl rings are a common feature in pharmaceuticals, often introduced to:

-

Block Metabolic Sites: Preventing enzymatic degradation (e.g., by Cytochrome P450 enzymes) and increasing the compound's half-life.

-

Modulate Lipophilicity: Fine-tuning the molecule's ability to cross cell membranes.

-

Form Halogen Bonds: Engaging in specific, stabilizing interactions with protein targets.

Future research could explore the synthesis of bis-amide or other derivatives for screening against various therapeutic targets, such as kinases or proteases, where rigid scaffolds are often beneficial for potent and selective binding.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for an aromatic amine and a chlorinated organic compound. The parent compound, 4,4'-(9-fluorenylidene)dianiline, is classified with hazards such as being harmful if swallowed, in contact with skin, or inhaled, and causing serious eye irritation.[9]

-

Personal Protective Equipment (PPE): Always use a dust mask (N95), chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2,2'-dichloro-4,4'-(9-fluorenylidene)dianiline is a molecule of significant technical interest, bridging the fields of materials science and medicinal chemistry. Its molecular structure is defined by a rigid, three-dimensional fluorenylidene core functionalized with two chloroaniline moieties. The strategic placement of chlorine atoms modifies its electronic profile and steric properties compared to its parent compound. While its primary utility lies in the creation of high-performance polymers with enhanced properties, its structural motifs suggest considerable potential as a scaffold for the development of novel therapeutics. The synthetic and analytical workflows detailed in this guide provide a solid foundation for researchers to explore and harness the unique properties of this versatile diamine.

References

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 9,9-双(4-氨基苯基)芴 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. 4,4'-(9-Fluorenylidene)dianiline | C25H20N2 | CID 631552 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 9,9-Bis(4-amino-3-chlorophenyl)fluorene: A Technical Guide

Introduction

9,9-Bis(4-amino-3-chlorophenyl)fluorene is a specialized aromatic diamine monomer crucial in the synthesis of high-performance polymers such as polyimides and epoxy resins. Its rigid, cardo fluorene structure, combined with the reactivity of the amino groups and the influence of the chloro substituents, imparts desirable thermal stability, mechanical strength, and specific electronic properties to the resulting polymers.[1] A thorough understanding of its spectroscopic signature is paramount for researchers and professionals in polymer chemistry and materials science to ensure monomer purity, verify reaction completion, and predict polymer characteristics.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and comparative data from analogous fluorene derivatives.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct chemical environments, gives rise to a predictable and interpretable set of spectroscopic data. The molecule's C2 symmetry (assuming free rotation of the phenyl groups) simplifies the NMR spectra to a degree, while the various functional groups provide characteristic signals in FTIR and specific fragmentation patterns in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals for the fluorene and the substituted phenyl rings.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for aromatic amines due to its ability to solubilize the compound and to observe the N-H protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The predicted chemical shifts (δ) are based on the analysis of the parent compound, fluorene, and related substituted aminophenylfluorene derivatives. The electron-donating amino group and the electron-withdrawing chloro group will influence the chemical shifts of the aromatic protons on the pendant phenyl rings.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 7.9 | d | 2H | Fluorene H-4, H-5 | Protons adjacent to the phenyl-phenyl linkage in the fluorene core. |

| ~7.3 - 7.4 | t | 2H | Fluorene H-2, H-7 | Aromatic protons on the fluorene core. |

| ~7.2 - 7.3 | t | 2H | Fluorene H-3, H-6 | Aromatic protons on the fluorene core. |

| ~7.1 - 7.2 | d | 2H | Fluorene H-1, H-8 | Protons on the fluorene core closest to the pendant phenyl groups. |

| ~7.0 - 7.1 | d | 2H | Phenyl H-2' | Proton ortho to the fluorene linkage, deshielded by the chloro group. |

| ~6.8 - 6.9 | dd | 2H | Phenyl H-6' | Proton meta to the chloro group and ortho to the amino group. |

| ~6.6 - 6.7 | d | 2H | Phenyl H-5' | Proton meta to the amino group. |

| ~5.0 - 5.2 | s (broad) | 4H | -NH₂ | Amine protons; chemical shift is solvent and concentration-dependent. The signal will disappear upon D₂O exchange.[2] |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The predicted chemical shifts for the carbon atoms reflect the symmetry of the molecule and the electronic effects of the substituents.

| Predicted δ (ppm) | Assignment | Rationale |

| ~150 - 152 | Fluorene C-4a, C-4b | Quaternary carbons at the fusion of the fluorene rings. |

| ~142 - 144 | Phenyl C-4' | Carbon attached to the amino group, shielded by its electron-donating effect. |

| ~140 - 142 | Fluorene C-8a, C-9a | Quaternary carbons of the fluorene core. |

| ~130 - 132 | Phenyl C-1' | Quaternary carbon attached to the C9 of the fluorene. |

| ~128 - 130 | Phenyl C-2' | Carbon atom ortho to the fluorene linkage. |

| ~127 - 129 | Fluorene C-2, C-7 | Aromatic carbons on the fluorene core. |

| ~125 - 127 | Fluorene C-4, C-5 | Aromatic carbons on the fluorene core. |

| ~122 - 124 | Phenyl C-3' | Carbon attached to the chlorine atom. |

| ~120 - 122 | Fluorene C-1, C-8 | Aromatic carbons on the fluorene core. |

| ~118 - 120 | Phenyl C-6' | Carbon atom ortho to the amino group. |

| ~115 - 117 | Phenyl C-5' | Carbon atom meta to the amino group. |

| ~65 - 67 | Fluorene C-9 | Quaternary sp³ carbon of the fluorene core, a characteristic signal for 9,9-disubstituted fluorenes. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the aromatic C-H and C=C bonds, and the C-Cl bond.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

Instrumentation: Record the spectrum using an FTIR spectrometer.

-

Data Collection: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3400 - 3500 | Asymmetric and Symmetric N-H stretch | Two distinct sharp bands are expected for the primary amine (-NH₂), characteristic of aromatic primary amines.[3] |

| 3000 - 3100 | Aromatic C-H stretch | Medium to weak absorptions characteristic of C-H bonds on the aromatic rings. |

| 1600 - 1650 | N-H bend (scissoring) | A strong absorption band due to the in-plane bending of the primary amine N-H bonds. |

| 1450 - 1600 | Aromatic C=C stretch | Multiple sharp bands of variable intensity corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |

| 1250 - 1350 | Aromatic C-N stretch | A strong band characteristic of the stretching vibration of the bond between the aromatic ring and the nitrogen of the amine group. |

| 1000 - 1100 | C-Cl stretch | The position of the C-Cl stretch can be variable, but it is expected to appear in this region for chloroarenes. |

| 650 - 900 | Aromatic C-H out-of-plane bend | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this non-volatile compound. Electron Ionization (EI) can also be used if the compound is sufficiently volatile and thermally stable.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass and confirm the elemental composition.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₂₅H₁₈Cl₂N₂. The calculated monoisotopic mass is 416.0847 g/mol .

-

Molecular Ion Peak: Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

M⁺ peak (at m/z ~416): Corresponds to the molecule containing two ³⁵Cl atoms.

-

M+2 peak (at m/z ~418): Corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom. This peak will have an intensity of approximately 65% relative to the M⁺ peak.

-

M+4 peak (at m/z ~420): Corresponds to the molecule containing two ³⁷Cl atoms. This peak will have an intensity of approximately 10% relative to the M⁺ peak. This distinctive 100:65:10 intensity ratio is a clear indicator of a molecule containing two chlorine atoms.[4][5]

-

-

Fragmentation Pattern: Under ionization, the molecule can fragment in predictable ways.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application for the synthesis of advanced materials. This guide provides a detailed framework for understanding and predicting the NMR, FTIR, and mass spectral data of this important monomer. By leveraging the principles of spectroscopy and comparing with data from related structures, researchers and professionals can confidently identify and assess the purity of this compound, ensuring the quality and performance of the resulting polymers.

References

Navigating the Solubility Landscape of 9,9-Bis(4-amino-3-chlorophenyl)fluorene: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Advanced Material Synthesis

In the realm of high-performance polymers and advanced materials, the precise control over monomer solubility is not merely a matter of convenience; it is a cornerstone of reproducible synthesis and predictable material properties. 9,9-Bis(4-amino-3-chlorophenyl)fluorene, a key diamine monomer, is instrumental in the formulation of cutting-edge polyimides and other polymers destined for demanding applications in electronics and aerospace. Its solubility characteristics directly dictate the choice of reaction media, influence polymerization kinetics, and ultimately define the processability and performance of the final material. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering a blend of theoretical insights, extrapolated data from analogous compounds, and robust experimental protocols to empower researchers in their scientific endeavors.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is fundamental to predicting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₂₅H₁₈Cl₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 417.33 g/mol | --INVALID-LINK-- |

| Synonyms | 2,2'-Dichloro-4,4'-(9-fluorenylidene)dianiline | --INVALID-LINK-- |

| Appearance | White to light yellow/red powder/crystal | --INVALID-LINK-- |

The molecular architecture of this compound offers critical clues to its solubility. The large, rigid, and non-polar fluorene core is appended with two polar aminophenyl groups. The presence of chlorine atoms ortho to the amino groups introduces steric hindrance and alters the electronic properties of the aniline rings. This combination of a bulky, hydrophobic backbone with polar, hydrogen-bonding capable functional groups results in a nuanced solubility profile.

Caption: Molecular structure of this compound.

Expected Solubility in Organic Solvents: An Evidence-Based Approach

The general principle of "like dissolves like" provides a foundational framework. The molecule's polarity, hydrogen bonding capability, and molecular size are key determinants of its solubility.

High Expected Solubility in Polar Aprotic Solvents

The synthesis of high-performance polyimides from fluorene-containing diamines is frequently conducted in polar aprotic solvents. This is a strong indicator that the diamine monomers themselves possess good solubility in these media. Research on polyimides derived from 9,9-bis(4-aminophenyl)fluorene and its derivatives consistently reports good solubility of the resulting polymers in solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[1][2] For polymerization to occur effectively in a homogeneous solution, the monomers must first dissolve. Therefore, it is highly probable that this compound is readily soluble in these solvents.

Insights from a Fluorinated Analog

A close structural analog, 9,9-Bis(4-amino-3-fluorophenyl)fluorene, offers more direct insight. It has been reported to be soluble in tetrahydrofuran (THF) and acetone, and slightly soluble in ethanol and toluene.[3] Given the similar electronic nature and size of chlorine and fluorine atoms, it is reasonable to extrapolate a similar solubility pattern for the chlorinated compound.

Predicted Solubility Summary

Based on the available evidence, the following qualitative solubility profile can be anticipated. It is crucial to note that this is a predicted profile and should be confirmed experimentally for any specific application.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | NMP, DMAc, DMSO | Soluble | Common solvents for polymerization of related monomers.[1][2] |

| Ethers | Tetrahydrofuran (THF) | Soluble | Based on the reported solubility of the fluorinated analog.[3] |

| Ketones | Acetone | Soluble | Based on the reported solubility of the fluorinated analog.[3] |

| Alcohols | Ethanol, Methanol | Sparingly Soluble | The polar hydroxyl group can interact with the amino groups, but the large hydrophobic fluorene core limits solubility. The fluorinated analog is slightly soluble in ethanol.[3] |

| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly to Insoluble | The non-polar nature of these solvents is not ideal for dissolving the polar amino-substituted parts of the molecule. The fluorinated analog is slightly soluble in toluene.[3] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble to Sparingly Soluble | The polarity is intermediate, and the presence of chlorine atoms in the solvent may favor interaction. Polyimides from a fluorinated analog are soluble in these solvents. |

| Non-polar Aliphatic | Hexane, Heptane | Insoluble | The significant difference in polarity makes dissolution unlikely. |

| Water | Water | Insoluble | The large, hydrophobic fluorene backbone dominates, preventing solubility in water. |

Experimental Protocol for Solubility Determination

Given the absence of comprehensive published data, experimental determination of solubility is paramount for any research or development activity. The following protocol outlines a reliable method for qualitative and semi-quantitative solubility assessment.

Materials and Equipment

-

This compound

-

A range of analytical grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer (for quantitative analysis)

-

Glass vials with screw caps

Qualitative Solubility Determination

-

Preparation: Add approximately 10 mg of this compound to a tared glass vial.

-

Solvent Addition: Add 1 mL of the test solvent to the vial.

-

Mixing: Cap the vial and vortex for 1-2 minutes.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

Semi-Quantitative Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Accurately weigh a known amount of this compound (e.g., 50 mg) into a series of vials.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 5 mL) to each vial.

-

Equilibration: Place the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet any undissolved solid.

-

Analysis: Carefully extract an aliquot of the supernatant and analyze its concentration using a pre-calibrated HPLC or UV-Vis spectrophotometric method.

-

Calculation: The solubility is calculated based on the measured concentration in the saturated solution.

Caption: Workflow for the shake-flask solubility determination method.

Causality of Experimental Choices and Trustworthiness of Protocols

The recommended shake-flask method is a gold-standard technique for solubility determination due to its robustness and ability to achieve thermodynamic equilibrium, ensuring that the measured solubility is a true representation of the compound's capacity to dissolve in a given solvent under specific conditions. The extended equilibration time is critical to overcome any kinetic barriers to dissolution. The use of a temperature-controlled environment is essential as solubility is a temperature-dependent property.

The analytical finish, whether by HPLC or UV-Vis spectroscopy, provides a self-validating system. A well-developed analytical method with a proper calibration curve ensures the accuracy and precision of the concentration measurement, lending high confidence to the final solubility value.

Conclusion and Future Perspectives

While direct published data on the solubility of this compound is scarce, a combination of theoretical principles and data from analogous compounds provides a strong predictive framework. It is anticipated to be soluble in polar aprotic solvents like NMP, DMAc, and DMSO, as well as in THF and acetone. Its solubility is expected to be limited in alcohols and aromatic hydrocarbons and negligible in non-polar aliphatic solvents and water.

For researchers and drug development professionals, the provided experimental protocols offer a reliable pathway to determine the precise solubility in their solvent systems of interest. Such empirical data is indispensable for the successful design of polymerization processes, the formulation of casting solutions, and the overall advancement of materials science based on this versatile monomer.

References

"thermal stability and decomposition of 9,9-Bis(4-amino-3-chlorophenyl)fluorene"

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 9,9-Bis(4-amino-3-chlorophenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound (CAS RN: 107934-68-9). While direct experimental thermogravimetric data for this specific molecule is not extensively published, this guide synthesizes information from analogous structures and the known behavior of its constituent chemical moieties to present a scientifically grounded overview. We will delve into the anticipated thermal properties, propose a likely decomposition mechanism, and outline the state-of-the-art analytical methodologies for its characterization. This document is intended to be an essential resource for professionals utilizing this compound in high-temperature applications, such as in the synthesis of advanced polymers or as a curing agent in specialized formulations.

Introduction: The Significance of this compound

This compound, also known as 2,2'-Dichloro-4,4'-(9-fluorenylidene)dianiline, is a highly specialized aromatic diamine.[1] Its molecular structure is characterized by a rigid, cardo-type fluorene core, which imparts exceptional thermal stability to polymers derived from it.[2] This compound serves as a critical monomer in the synthesis of high-performance polyimides and as a hardener for epoxy resins, particularly in applications demanding superior thermal and electronic properties.[3] The presence of chlorine atoms on the phenyl rings further modifies its properties, influencing its reactivity and the ultimate characteristics of the resulting polymers. Understanding the thermal limitations and decomposition pathways of this molecule is paramount for its safe and effective application in demanding environments.

Predicted Thermal Stability and Physicochemical Properties

Based on the available data for the compound and its analogues, we can predict its key thermal and physical characteristics.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 107934-68-9 | [1] |

| Synonyms | 2,2'-Dichloro-4,4'-(9-fluorenylidene)dianiline | [1] |

| Appearance | White to light yellow/red powder/crystal | [1] |

| Purity | >98.0% (HPLC) | [1] |

| Melting Point | 198.0 - 203.0 °C | [1] |

Inferred Thermal Stability

It is therefore highly probable that the monomer itself possesses significant thermal stability, with decomposition onset occurring at temperatures well above its melting point. The presence of amino and chloro substituents on the phenyl rings will be the primary determinants of the decomposition initiation temperature and pathway.

Proposed Decomposition Mechanism

The thermal decomposition of this compound is likely a multi-stage process, dictated by the hierarchy of bond strengths within the molecule.

Initial Decomposition Steps (Lower Temperature Regime)

At elevated temperatures, the initial bond scissions are expected to occur at the C-Cl and C-N bonds of the substituted phenyl rings, as these are generally weaker than the C-C bonds within the aromatic rings. The thermal degradation of chlorinated hydrocarbons is known to produce hydrogen chloride (HCl) and other chlorinated species.[4] Similarly, the decomposition of aromatic amines can lead to the evolution of ammonia and other nitrogenous compounds.[5]

A plausible initial decomposition pathway involves the homolytic cleavage of the C-Cl bond, followed by hydrogen abstraction to form HCl. Concurrently, the C-N bond may also break, leading to the formation of amino radicals.

Degradation of the Fluorene Core (Higher Temperature Regime)

The central fluorene moiety is exceptionally stable due to its aromaticity. Significant degradation of this core structure is expected to occur at much higher temperatures, likely above 500°C. The degradation of the fluorene core would lead to the formation of a complex mixture of polycyclic aromatic hydrocarbons (PAHs) and ultimately, a carbonaceous char. Studies on the thermal degradation of poly(9,9-dioctylfluorene) have shown the formation of fluorenone as a key degradation product through an oxidative process.[6]

A simplified proposed decomposition pathway is illustrated in the diagram below:

Caption: Proposed thermal decomposition pathway for this compound.

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition, the temperature of maximum weight loss, and the residual mass.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the key decomposition temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Calibrate the DSC instrument using a certified standard (e.g., indium).

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250°C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Cool the sample back to ambient temperature at a controlled rate.

-

Perform a second heating scan to observe any glass transition.

-

Analyze the DSC thermogram for endothermic and exothermic peaks corresponding to thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products.[7]

Methodology:

-

Place a small amount of the sample (microgram to low milligram range) into a pyrolysis probe.[8]

-

Rapidly heat the sample to a series of predetermined temperatures (e.g., 300°C, 500°C, 700°C) in an inert atmosphere.

-

The resulting pyrolysis products are directly transferred to the GC inlet.

-

Separate the components using a suitable GC column (e.g., a non-polar or medium-polarity column).

-

Identify the separated components using a mass spectrometer by comparing their mass spectra to a reference library (e.g., NIST).

The following diagram illustrates the experimental workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for the thermal characterization of this compound.

Conclusion and Future Outlook

This compound is a monomer with inherently high thermal stability due to its rigid fluorene core. While its decomposition is predicted to initiate at the chloro- and amino-substituted phenyl rings, the complete degradation of the molecule occurs at significantly higher temperatures. The primary decomposition products are expected to include hydrogen chloride, ammonia, and a variety of chlorinated and nitrogen-containing aromatic compounds, ultimately leaving a carbonaceous residue at very high temperatures.

For a definitive understanding of its thermal behavior, rigorous experimental analysis using TGA, DSC, and Py-GC-MS is essential. The protocols outlined in this guide provide a robust framework for such an investigation. A thorough characterization of the thermal properties of this important monomer will enable its more effective and safer use in the development of next-generation high-performance materials.

References

- 1. This compound | 107934-68-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. 9,9-Bis-(4-amino-3-chlorophenyl)-fluorene | CAS 107934-68-9 | Connect CHemicals [connectchemicals.com]

- 4. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. gcms.cz [gcms.cz]

Navigating the Nomenclature of a Key Polyimide Monomer: A Guide to 9,9-Bis(4-amino-3-chlorophenyl)fluorene

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced materials and polymer chemistry, precision in communication is paramount. The nomenclature of chemical compounds, often a source of confusion, can lead to costly errors in research and development. This technical guide provides a comprehensive overview of the alternative names, synonyms, and identifiers for the compound 9,9-Bis(4-amino-3-chlorophenyl)fluorene . This diamine monomer is a critical building block for high-performance polyimides and other advanced polymers, valued for its ability to impart desirable thermal and mechanical properties. A thorough understanding of its various names is essential for accurate literature searches, effective procurement, and unambiguous scientific discourse.

The Challenge of Chemical Nomenclature

The existence of multiple naming conventions for a single chemical entity stems from different systems of nomenclature, historical naming practices, and the use of abbreviations or trade names within specific industries. For a molecule with the structural complexity of this compound, this can be particularly challenging. This guide aims to deconstruct this complexity, providing clarity for professionals in the field.

Core Chemical Identity

To establish a baseline for our discussion, let's first examine the core identifiers for this compound:

| Identifier | Value |

| CAS Number | 107934-68-9[1][2][3][4][5][6] |

| Molecular Formula | C25H18Cl2N2[3][4] |

| Molecular Weight | 417.33 g/mol [3][4] |

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, providing an unambiguous way to identify a compound without relying on its name.

Systematic and Common Synonyms

The most frequently encountered alternative names for this compound are derived from systematic or semi-systematic naming conventions. These names, while often longer, provide a more descriptive representation of the molecule's structure.

Key Synonyms:

-

2,2'-Dichloro-4,4'-(9-fluorenylidene)dianiline : This is a widely used and descriptive synonym that clearly indicates the presence of two chlorinated aniline moieties attached to the 9-position of a fluorene core.[1][2][4]

-

4-[9-(4-amino-3-chlorophenyl)fluoren-9-yl]-2-chloroaniline : This name, also based on systematic nomenclature, provides a slightly different but equally valid description of the chemical structure.[7]

-

9,9-Bis(3-Chloro-4-aminophenyl)Fluorene : A variation where the position of the chloro and amino groups on the phenyl rings is explicitly stated.[5][8]

The choice between these synonyms often comes down to stylistic preference in publications or the conventions of a particular research group.

Commercial and Abbreviated Nomenclature

In industrial and applied settings, brevity is often favored, leading to the adoption of abbreviations or trade names.

-

Chlorophenyl Amino Fluorene (CAF) : This is a notable abbreviation used in commercial contexts, particularly when referring to its application as an amine-hardener for epoxy resins.[5][9]

The use of such abbreviations, while convenient, necessitates careful verification of the underlying chemical structure to avoid ambiguity.

The Importance of Precision: Distinguishing from Related Compounds

A critical aspect of chemical nomenclature is the ability to differentiate between structurally similar molecules. For instance, the fluorine-containing analogue, 9,9-Bis(4-amino-3-fluorophenyl)fluorene , is a distinct compound with its own set of properties and applications.

| Common Name | CAS Number | Key Distinction |

| This compound | 107934-68-9 | Contains chlorine atoms |

| 9,9-Bis(4-amino-3-fluorophenyl)fluorene (BFAF) | 127926-65-2 | Contains fluorine atoms[10] |

This highlights the importance of specifying the halogen substituent to prevent confusion and ensure the procurement and use of the correct material.

Experimental Protocols: Verification of Chemical Identity

Ensuring the identity of this compound in a laboratory setting is crucial. Standard analytical techniques should be employed for verification.

Step-by-Step Protocol for Identity Confirmation:

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of the compound.

-

Method: Dissolve a small sample in a suitable solvent (e.g., acetonitrile/water mixture). Inject the sample into an HPLC system equipped with a C18 column. Elute with a gradient of acetonitrile and water.

-

Expected Result: A major peak corresponding to the compound, with purity typically exceeding 98%.[1][4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure.

-

Method: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6). Acquire 1H and 13C NMR spectra.

-

Expected Result: The resulting spectra should show characteristic peaks corresponding to the protons and carbons in the fluorene and chlorinated aminophenyl moieties.

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight.

-

Method: Utilize a suitable ionization technique (e.g., Electrospray Ionization) to generate ions of the molecule.

-

Expected Result: The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of 417.33 g/mol .[3][4]

-

Logical Relationships in Nomenclature

The following diagram illustrates the relationship between the primary name and its various synonyms and identifiers.

Caption: Nomenclature hierarchy for this compound.

Conclusion